molecular formula C12H16O B14422797 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene CAS No. 84363-50-8

1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B14422797
CAS No.: 84363-50-8
M. Wt: 176.25 g/mol
InChI Key: RHNOVDGFHCFLEY-UHFFFAOYSA-N
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Description

1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H18O It is a derivative of indane, a bicyclic hydrocarbon, and features a methoxy group and two methyl groups attached to the indane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene typically involves the following steps:

    Starting Material: The synthesis begins with indane or its derivatives.

    Methylation: The addition of methyl groups can be carried out using methylating agents like methyl magnesium bromide (CH3MgBr) or methyl lithium (CH3Li).

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to facilitate the methylation and functionalization reactions.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methylindane: Similar structure but lacks the methoxy group.

    2-methylindane: Similar structure with a methyl group at a different position.

    4-methylindane: Methyl group attached to the benzene ring.

    5-methylindane: Another positional isomer with a methyl group on the benzene ring.

Uniqueness

1-methoxy-2,2-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical and biological properties compared to other indane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

84363-50-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-methoxy-2,2-dimethyl-1,3-dihydroindene

InChI

InChI=1S/C12H16O/c1-12(2)8-9-6-4-5-7-10(9)11(12)13-3/h4-7,11H,8H2,1-3H3

InChI Key

RHNOVDGFHCFLEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1OC)C

Origin of Product

United States

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